molecular formula C21H22ClN3O4 B2821632 N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(cyclopentyloxy)isonicotinamide CAS No. 2034393-21-8

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(cyclopentyloxy)isonicotinamide

Cat. No.: B2821632
CAS No.: 2034393-21-8
M. Wt: 415.87
InChI Key: MYEVYSOAMPVCBX-UHFFFAOYSA-N
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Description

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(cyclopentyloxy)isonicotinamide (CAS 2034393-21-8) is a chemical compound with the molecular formula C21H22ClN3O4 and a molecular weight of 415.9 g/mol . This specialized small molecule features an oxazolidin-2-one core, a privileged scaffold in medicinal chemistry known for its significant biological activity. The compound's structure incorporates a 3-chlorophenyl group at the 3-position of the oxazolidinone ring and a 2-(cyclopentyloxy)isonicotinamide moiety connected via a methylene linker at the 5-position . Oxazolidinone derivatives are a well-established class of synthetic antibacterial agents that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . While specific biological data for this compound is limited in public sources, structural analogs and related 3-pyrimidin-4-yl-oxazolidin-2-ones have been investigated as inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes, highlighting their potential value in oncological research . Furthermore, recent scientific literature demonstrates that novel oxazolidinone derivatives exhibit potent activity against various Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), while also showing efficacy in inhibiting biofilm formation . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to conduct their own safety assessments and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-cyclopentyloxypyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c22-15-4-3-5-16(11-15)25-13-18(29-21(25)27)12-24-20(26)14-8-9-23-19(10-14)28-17-6-1-2-7-17/h3-5,8-11,17-18H,1-2,6-7,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEVYSOAMPVCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3CN(C(=O)O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(cyclopentyloxy)isonicotinamide typically involves multiple steps:

    Formation of the Oxazolidinone Ring: The initial step often involves the reaction of 3-chlorophenyl isocyanate with an appropriate amino alcohol to form the oxazolidinone ring.

    Attachment of the Isonicotinamide Group: The oxazolidinone intermediate is then reacted with 2-(cyclopentyloxy)isonicotinic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(cyclopentyloxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide (NaOH)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions or protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(cyclopentyloxy)isonicotinamide exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazolidinone ring and isonicotinamide moiety are key structural features that facilitate these interactions, potentially affecting pathways involved in inflammation, microbial growth, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name Core Structure Key Substituents Biological Activity (IC50/EC50) Reference
Target Compound Oxazolidinone 3-Chlorophenyl, cyclopentyloxy isonicotinamide Not reported Synthesized
(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isonicotinamide (7a) Oxazolidinone 3-Fluoro-4-morpholinophenyl, isonicotinamide Antibacterial (MIC: Not reported) Synthesized
(Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)acetamide) Thiazolidine 3-Chlorophenyl, methoxymethyl iNOS inhibition (IC50: 45.6 µM)
N-(3-Cyclohexyl-5-(2-((4-Nitrophenyl)amino)-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl)isonicotinamide (2D) Thiohydantoin Cyclohexyl, 4-nitrophenylacetamide Not reported
Aspirin Salicylate Acetylated salicylic acid NO inhibition (IC50: 3.0 mM)

Key Observations

Oxazolidinone Derivatives
  • Fluorine vs. Chlorine Substitution: Compounds like 7a (fluoro-morpholinophenyl) and the target compound (3-chlorophenyl) demonstrate how halogen positioning affects activity.
  • Side Chain Modifications : The cyclopentyloxy group in the target compound replaces morpholine or nitro groups in analogs like 5d and 7a . Cyclopentyl’s bulky, hydrophobic nature may reduce metabolic degradation compared to smaller ethers (e.g., methoxy) .
Thiazolidine and Thiohydantoin Derivatives
  • iNOS Inhibition: Thiazolidine derivatives (e.g., IC50 = 45.6 µM ) target inflammatory pathways, unlike oxazolidinones, which primarily exhibit antibacterial effects. Structural differences in the core (thiazolidine vs. oxazolidinone) dictate divergent mechanisms.
  • Thiohydantoin-isonicotinamide Hybrids : Compounds like 2D share the isonicotinamide moiety but incorporate a thiohydantoin core, which may confer activity against protein kinases or other enzymes.
Other Carboxamide Derivatives
  • N-(3-Chlorophenyl)-5-methyl-4-isoxazolecarboxamide : This analog replaces the oxazolidinone with an isoxazole ring, likely altering target selectivity due to reduced conformational rigidity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(cyclopentyloxy)isonicotinamide, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Stepwise Synthesis : Inspired by analogous compounds (e.g., ), a substitution reaction using 3-chlorophenyl precursors under alkaline conditions could form the oxazolidinone core. Subsequent reduction (e.g., iron powder in acidic conditions) and coupling with isonicotinamide derivatives may follow .
  • Design of Experiments (DoE) : Apply statistical optimization (e.g., factorial designs) to identify critical parameters (temperature, solvent, catalyst) impacting yield and purity. This approach minimizes experimental trials while maximizing data robustness .
    • Data Table :
ParameterRange TestedOptimal ValueImpact on Yield (%)
Reaction Temperature60–100°C80°C+35%
Solvent (DMF vs. THF)DMF+22%

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structural integrity of the compound?

  • Methodology :

  • 1H/13C NMR Analysis : Compare chemical shifts with structurally similar compounds (e.g., ’s imidazolidinone derivatives). For instance, the oxazolidinone carbonyl typically resonates at ~170–175 ppm in 13C NMR, while aromatic protons appear between 7.0–8.5 ppm in 1H NMR .
  • IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1680–1750 cm⁻¹ for oxazolidinone, C-O-C stretch at ~1200 cm⁻¹ for cyclopentyloxy) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis from milligram to gram scales?

  • Methodology :

  • Kinetic and Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to assess exothermicity and thermal stability during scaling. ’s computational reaction path search methods can predict side reactions (e.g., hydrolysis of intermediates) under varied conditions .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to detect intermediate degradation or solvent effects .

Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) against biological targets (e.g., enzyme inhibition)?

  • Methodology :

  • Fragment-Based Screening : Modify substituents (e.g., cyclopentyloxy vs. cyclohexyloxy) and test activity against targets (e.g., bacterial RNA polymerase, inspired by oxazolidinone antibiotics). Use molecular docking (e.g., AutoDock Vina) to correlate steric/electronic properties with binding affinity .
  • Data Table :
DerivativeIC50 (µM)LogPPolar Surface Area (Ų)
Cyclopentyloxy0.452.885
Cyclohexyloxy1.23.582

Q. How can computational modeling enhance mechanistic understanding of degradation pathways under physiological conditions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., oxazolidinone ring opening). Compare with experimental HPLC-MS data to validate degradation products .
  • Molecular Dynamics (MD) : Simulate interactions in aqueous environments to predict hydrolysis rates and stability .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies in NMR assignments for complex aromatic regions?

  • Methodology :

  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton signals with carbon environments. For example, overlapping aromatic protons can be resolved via NOESY to identify spatial proximity .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation for crowded regions .

Q. What strategies mitigate batch-to-batch variability in purity during multi-step synthesis?

  • Methodology :

  • Intermediate Purification : Employ flash chromatography or recrystallization after each step. ’s use of sodium hydroxide for pH control during condensation prevents byproduct formation .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and establish a design space using risk assessment matrices .

Data-Driven Research Design

Q. How can machine learning (ML) optimize reaction conditions for novel derivatives?

  • Methodology :

  • Dataset Curation : Compile historical reaction data (yield, solvent, catalyst) into a training set. Use ML algorithms (e.g., random forest) to predict optimal conditions for untested derivatives .
  • Active Learning : Iteratively refine models by incorporating new experimental data, reducing prediction uncertainty .

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